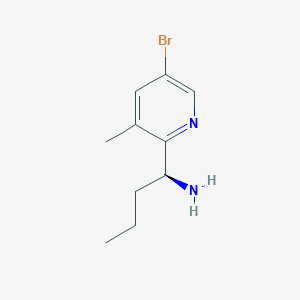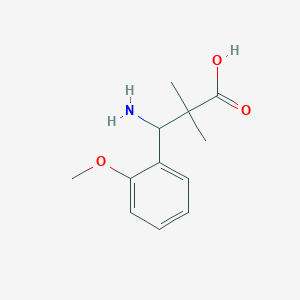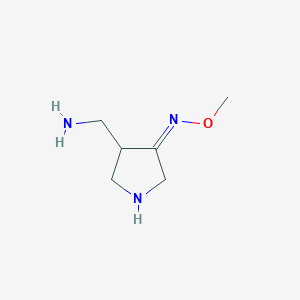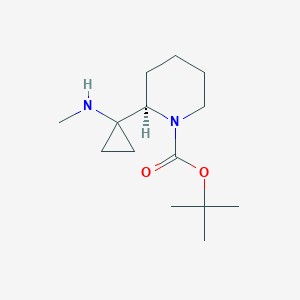
2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a chlorobenzyl group and an ethoxy group attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde typically involves the reaction of 3-chlorobenzyl alcohol with 3-ethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The catalyst used can be a Lewis acid such as zinc chloride or aluminum chloride, which facilitates the formation of the ether linkage between the two aromatic rings.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzoic acid.
Reduction: 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a component in the formulation of certain industrial products.
作用机制
The mechanism of action of 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. Additionally, the compound’s aromatic structure enables it to participate in π-π interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
- 2-((3-Chlorobenzyl)oxy)benzaldehyde
- 3-((3-Chlorobenzyl)oxy)-2-ethoxybenzaldehyde
- 2-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde
Uniqueness
2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde is unique due to the specific positioning of the chlorobenzyl and ethoxy groups on the benzaldehyde core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For instance, the presence of the chlorine atom can enhance the compound’s reactivity in certain substitution reactions, while the ethoxy group can influence its solubility and interaction with other molecules.
属性
分子式 |
C16H15ClO3 |
|---|---|
分子量 |
290.74 g/mol |
IUPAC 名称 |
2-[(3-chlorophenyl)methoxy]-3-ethoxybenzaldehyde |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-15-8-4-6-13(10-18)16(15)20-11-12-5-3-7-14(17)9-12/h3-10H,2,11H2,1H3 |
InChI 键 |
WFSRWPZDUQXTMN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B15226303.png)




![2-Bromo-7-(3,5-difluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15226336.png)

![3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B15226356.png)


![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride](/img/structure/B15226382.png)
![Spiro[3.3]heptan-1-ylmethanamine](/img/structure/B15226389.png)


